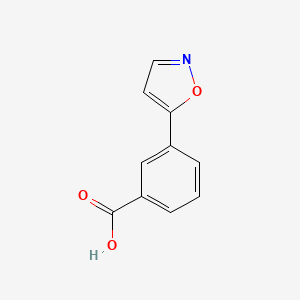

3-(Isoxazol-5-yl)benzoic acid

Description

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of chemical research. Within this vast field, isoxazoles are notable five-membered heterocycles containing adjacent nitrogen and oxygen atoms. rsc.orgrsc.orgnih.gov The isoxazole (B147169) ring is aromatic and is considered a "privileged scaffold" in drug discovery, meaning it is a structural motif that is frequently found in biologically active compounds. taylorandfrancis.com The inclusion of the isoxazole moiety in a molecule like 3-(Isoxazol-5-yl)benzoic acid is significant because it can influence the compound's electronic properties, conformational rigidity, and potential for biological interactions. symc.edu.cn Isoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making them a focal point of synthetic and medicinal chemistry. rsc.orgnih.gov

Overview of Benzoic Acid and Isoxazole Scaffolds in Molecular Design

In the rational design of new molecules, particularly for pharmaceutical applications, chemists often utilize established scaffolds that are known to confer desirable properties.

Benzoic Acid Scaffold: The benzoic acid moiety is a fundamental building block in medicinal chemistry. preprints.orgresearchgate.net Its carboxylic acid group can participate in hydrogen bonding and, being typically ionized at physiological pH, can form strong ionic interactions with biological targets like enzymes and receptors. tandfonline.com This scaffold is present in numerous natural products and synthetic drugs, where it often plays a crucial role in target binding and influencing the molecule's solubility. preprints.orgresearchgate.net

Isoxazole Scaffold: The isoxazole ring is a versatile and highly valued scaffold in drug discovery. ajrconline.orgajrconline.org It is found in a number of approved drugs and natural products. researchgate.netinnovareacademics.in The presence of both nitrogen and oxygen atoms allows for diverse non-covalent interactions, such as hydrogen bonding, which are critical for molecular recognition. symc.edu.cn Incorporating an isoxazole ring can also enhance a molecule's metabolic stability and fine-tune its pharmacokinetic profile. rsc.orgsymc.edu.cn

The combination of these two scaffolds in 3-(Isoxazol-5-yl)benzoic acid results in a molecule with multiple interaction points, offering a rich platform for developing novel compounds.

Scope and Research Trajectories for 3-(Isoxazol-5-yl)benzoic Acid

The primary research interest in 3-(Isoxazol-5-yl)benzoic acid lies in its function as a versatile chemical intermediate. The carboxylic acid group provides a reactive site for creating a variety of derivatives, such as esters and amides, while the isoxazole and benzene (B151609) rings can be further functionalized. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR). rsc.org

Current and future research trajectories focus on synthesizing libraries of compounds derived from 3-(Isoxazol-5-yl)benzoic acid and screening them for various biological activities. For instance, derivatives are being investigated as potential allosteric ligands for receptors and as inhibitors for enzymes implicated in diseases like cancer. acs.orgnih.gov The development of novel synthetic methodologies, including environmentally friendly "green chemistry" approaches, to create isoxazole derivatives is also an active area of research. rsc.orgresearchgate.netrsc.org These studies aim to expand the chemical space around this scaffold to identify new lead compounds for drug development.

Chemical Data for 3-(Isoxazol-5-yl)benzoic Acid

| Property | Value | Source(s) |

| CAS Number | 852180-44-0 | novachem.com.aucymitquimica.combldpharm.com |

| Molecular Formula | C10H7NO3 | novachem.com.au |

| Molecular Weight | 189.17 g/mol | cymitquimica.com |

| Physical Form | Solid | cymitquimica.com |

| Purity | ≥98% | novachem.com.aucymitquimica.com |

Structure

3D Structure

Properties

CAS No. |

852180-44-0 |

|---|---|

Molecular Formula |

C10H7NO3 |

Molecular Weight |

189.17 g/mol |

IUPAC Name |

3-(1,2-oxazol-5-yl)benzoic acid |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-3-1-2-7(6-8)9-4-5-11-14-9/h1-6H,(H,12,13) |

InChI Key |

PYSKVEAWYLWSAF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=NO2 |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=NO2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development

Approaches to Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring is a critical step in the synthesis of 3-(Isoxazol-5-yl)benzoic acid. Several methodologies are utilized, including cycloaddition reactions, condensation reactions, and multi-component reactions, each offering distinct advantages in terms of efficiency and substrate scope.

1,3-Dipolar Cycloaddition Reactions

A prominent and versatile method for isoxazole synthesis is the 1,3-dipolar cycloaddition reaction. researchgate.netcdnsciencepub.com This approach involves the reaction of a nitrile oxide with a dipolarophile, such as an alkyne or alkene, to form the isoxazole or isoxazoline (B3343090) ring, respectively. researchgate.net

The key intermediate in this cycloaddition is the nitrile oxide, which is typically generated in situ due to its high reactivity and tendency to dimerize into furoxans. nih.gov Common methods for generating nitrile oxides include the dehydrohalogenation of hydroxymoyl chlorides and the oxidation of aldoximes. core.ac.uk For the synthesis of 3-(Isoxazol-5-yl)benzoic acid, a substituted benzonitrile (B105546) oxide would be reacted with a suitable alkyne.

The reactivity of the generated nitrile oxide with a dipolarophile is a crucial step. The reaction proceeds via a concerted mechanism, where the 1,3-dipole (nitrile oxide) reacts across the triple bond of the alkyne to form the five-membered isoxazole ring. researchgate.net Solid-phase synthesis techniques have also been developed, where resin-bound alkynes or alkenes are reacted with nitrile oxides, allowing for the generation of diverse isoxazole and isoxazoline libraries. nih.gov

Table 1: Methods for Nitrile Oxide Generation

| Precursor | Reagent/Condition | Description |

| Hydroxymoyl Chlorides | Base (e.g., triethylamine) | Dehydrochlorination to form the nitrile oxide in situ. |

| Aldoximes | Oxidizing agent (e.g., N-chlorosuccinimide, sodium hypochlorite) | Oxidation of the aldoxime to the corresponding nitrile oxide. rsc.org |

| Aldoximes | Hypervalent iodine(III) reagents (e.g., Koser's reagent) | Mild and efficient oxidation to generate nitrile oxides for subsequent cycloaddition. core.ac.uk |

The regioselectivity of the 1,3-dipolar cycloaddition is a critical aspect, determining the substitution pattern of the resulting isoxazole. In the reaction between a nitrile oxide and an unsymmetrical alkyne, two regioisomers can potentially be formed. The regiochemical outcome is governed by a combination of steric and electronic factors, often explained by Frontier Molecular Orbital (FMO) theory. mdpi.comresearchgate.net Generally, the reaction is highly regioselective, leading predominantly to one isomer. cdnsciencepub.com For instance, the reaction of benzonitrile oxides with terminal alkynes typically yields 3,5-disubstituted isoxazoles. nih.gov

Studies have shown that the nature of the substituents on both the nitrile oxide and the dipolarophile can influence the regioselectivity. researchgate.net In some cases, unexpected regioselectivity has been observed, particularly with tertiary cinnamides and crotonamides as dipolarophiles, where steric factors appear to play a dominant role in reversing the expected outcome. acs.org

Condensation Reactions Involving β-Dicarbonyl Compounds and Hydroxylamine (B1172632) Derivatives

A classical and widely used method for synthesizing isoxazoles involves the condensation reaction between a β-dicarbonyl compound and hydroxylamine or its derivatives. nih.govresearchgate.net This approach is particularly relevant for the synthesis of isoxazol-5-ones, which can be further functionalized.

The reaction typically proceeds by the initial formation of an oxime intermediate from the reaction of hydroxylamine with one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and dehydration to afford the isoxazole ring. The choice of reaction conditions, such as pH, can influence the final product. nih.gov For example, acidic conditions generally favor the formation of 3,5-isoxazole esters from the reaction of aryl 1,3-diketoesters with hydroxylamine hydrochloride. nih.gov

Multi-Component Reactions for Isoxazole Synthesis

Multi-component reactions (MCRs) have gained significant attention for the synthesis of isoxazoles due to their efficiency, atom economy, and the ability to generate molecular diversity in a single step. ias.ac.in A common MCR for the synthesis of isoxazol-5(4H)-ones involves the one-pot reaction of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride. ias.ac.inclockss.org

These reactions are often promoted by a catalyst, which can range from simple organic molecules like 2-aminopyridine (B139424) or L-valine to various acids and bases. ias.ac.inclockss.org The use of green reaction media, such as water, further enhances the sustainability of these methods. researchgate.netresearchgate.net The mechanism generally involves the formation of an oxime intermediate, followed by Knoevenagel condensation with the aldehyde and subsequent cyclization to yield the isoxazol-5(4H)-one core. researchgate.netpreprints.org

Table 2: Catalysts Used in Multi-Component Synthesis of Isoxazol-5(4H)-ones

| Catalyst | Reaction Medium | Reference |

| 2-Aminopyridine | Water | clockss.org |

| L-Valine | Ethanol | ias.ac.in |

| Sulfanilic Acid | Water | researchgate.net |

| Citric Acid | - | researchgate.net |

| Propylamine-functionalized cellulose | Water | mdpi.com |

Functionalization and Derivatization of the Benzoic Acid Moiety

Once the 3-(isoxazol-5-yl) core is established, the benzoic acid moiety can be further functionalized or derivatized to produce a range of analogues. Standard transformations of the carboxylic acid group can be employed, such as esterification or amidation, to introduce various functional groups.

Furthermore, the aromatic ring of the benzoic acid can be subjected to electrophilic aromatic substitution reactions, although the directing effects of both the carboxylic acid group (meta-directing) and the isoxazole substituent must be considered. A patent describes the synthesis of 2,4-disubstituted-3-(1,2-isoxazol-5-yl)benzoic acids, indicating that further substitution on the benzene (B151609) ring is a viable strategy for creating derivatives. google.com Strategies for the selective derivatization of phenolic compounds, which share some reactive principles with benzoic acids, can also provide insights into potential functionalization pathways. nih.gov This can include reactions like alkylation, acylation, and halogenation to modify the properties of the final molecule. nih.gov

Esterification and Hydrolysis Processes

The synthesis of isoxazole derivatives often involves ester intermediates. For instance, the reaction of β-diketones with hydroxylamine hydrochloride can yield isoxazole-linked esters. rsc.org These esters can then be hydrolyzed to the corresponding carboxylic acids. A common method for the hydrolysis of a benzoate (B1203000) ester to a benzoic acid involves treatment with a reagent like lithium hydroxide. nih.gov Conversely, a benzoic acid can be converted to its corresponding methyl ester, a process that can be a key step in the synthesis of more complex molecules. jst.go.jpresearchgate.net For example, in the synthesis of certain trisubstituted isoxazoles, a Mitsunobu reaction with methyl 4-hydroxybenzoate (B8730719) is followed by ester hydrolysis to yield the final carboxylic acid product. acs.org

The following table outlines the functional group transformations central to these processes:

| Starting Material | Reagents | Product | Transformation |

| Benzoate Ester | LiOH | Benzoic Acid | Hydrolysis |

| Benzoic Acid | SOCl₂ then MeOH | Methyl Benzoate | Esterification |

| Alcohol | Methyl 4-hydroxybenzoate, DEAD, PPh₃ | Benzoate Ester | Mitsunobu Reaction |

Substituent Effects and Introduction of Peripheral Groups

The nature and position of substituents on both the phenyl and isoxazole rings can significantly influence the synthetic strategy and the properties of the final compound. The introduction of various peripheral groups is a key aspect of creating analogs of 3-(isoxazol-5-yl)benzoic acid.

The effect of substituents on the phenyl ring has been a subject of quantitative structure-activity relationship (QSAR) studies. jst.go.jpresearchgate.net For example, in a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, the introduction of halogens (F, Cl, Br) or small alkyl groups (Me, Et, Pr, n-Bu) at the para-position of the 3-phenyl ring was found to slightly enhance activity, while bulky groups like NO₂, CF₃, and t-Bu led to a drastic decrease in activity. jst.go.jp This suggests that steric factors play a crucial role.

The introduction of substituents on the benzoic acid moiety can also have a notable impact. For instance, an ortho-fluoro substituent on the benzoic acid ring has been shown to be detrimental to the coactivator inhibition potency of certain isoxazole-based ligands. nih.gov

The introduction of various functional groups can be achieved through several methods. For example, a primary alcohol can serve as a handle for derivatization at the C-4 position of the isoxazole ring. nih.gov Reductive amination or nucleophilic substitution reactions can be employed to introduce amine-containing side chains. nih.gov

The table below summarizes the observed effects of different substituent types:

| Substituent Type | Position | Observed Effect on Activity | Reference |

| Halogens (F, Cl, Br) | para-position of 3-phenyl ring | Slight enhancement | jst.go.jp |

| Small Alkyls (Me, Et) | para-position of 3-phenyl ring | Slight enhancement | jst.go.jp |

| Bulky Groups (NO₂, CF₃) | para-position of 3-phenyl ring | Drastic decrease | jst.go.jp |

| ortho-Fluoro | Benzoic acid moiety | Detrimental to coactivator inhibition | nih.gov |

Overall Synthetic Schemes for 3-(Isoxazol-5-yl)benzoic Acid and its Analogs

The construction of the 3-(isoxazol-5-yl)benzoic acid scaffold and its analogs is often achieved through multi-step synthetic sequences. A prevalent method for forming the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. rsc.orgorganic-chemistry.org

One general synthetic scheme for isoxazole derivatives involves the reaction of methyl benzoates with various substituents to produce the corresponding 3-oxo-3-phenylpropanenitrile, which then undergoes further reactions to form the isoxazole ring. jst.go.jpresearchgate.net Another approach involves the use of α,β-unsaturated ketoximes, which can be cyclized to form 3,5-diarylisoxazoles using an oxidizing agent like o-iodoxybenzoic acid (IBX). tandfonline.comresearchgate.net

Development of Efficient and Environmentally Benign Procedures

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly methods for the synthesis of isoxazoles. This includes the use of water as a solvent, microwave irradiation, and the use of catalysts that are less toxic and more easily recovered. rsc.orgnih.govresearchgate.netresearchgate.net

One such approach involves the one-pot, three-component reaction of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride in an aqueous medium. researchgate.netresearchgate.net This method offers several advantages, including high yields, mild reaction conditions, and the avoidance of hazardous organic solvents. nih.gov The use of deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, has also been explored as a biodegradable and recyclable alternative to traditional solvents. nih.gov Furthermore, ultrasound-assisted synthesis has been shown to be an effective method for the preparation of 3-alkyl-5-aryl isoxazoles, offering benefits such as shorter reaction times and easier work-up procedures. nih.gov

The following table highlights some of the green chemistry approaches used in isoxazole synthesis:

| Green Chemistry Approach | Key Features | Reference |

| Aqueous Media | Use of water as a solvent, avoiding hazardous organic solvents. | nih.govresearchgate.netresearchgate.net |

| Deep Eutectic Solvents | Biodegradable and recyclable solvent systems. | nih.gov |

| Ultrasound Irradiation | Shorter reaction times, easier work-up. | nih.gov |

| Microwave-Assisted Synthesis | Faster reaction rates. | rsc.org |

Solid-Phase Synthetic Strategies

Solid-phase synthesis has emerged as a powerful tool for the combinatorial and diversity-oriented synthesis of isoxazole derivatives. rsc.orgnih.govmdpi.com This technique involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions to build the desired molecule. rsc.org The final product is then cleaved from the resin.

A common strategy involves the use of a resin-supported carboxylic acid, which can be derivatized to introduce points of diversity. rsc.org For example, a resin-bound alkyne can be reacted with a nitrile oxide in a 1,3-dipolar cycloaddition to form a resin-bound isoxazole. rsc.orgnih.gov This approach allows for the parallel synthesis of a library of compounds with different substituents. nih.gov Houghten's "tea-bag" method, where the resin is enclosed in a polypropylene (B1209903) mesh, has been used for the efficient synthesis of multiple isoxazole derivatives simultaneously. rsc.org

Catalysis in Isoxazole Synthesis

Catalysis plays a crucial role in many of the synthetic routes to isoxazoles, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. While metal-based catalysts have been widely used, there is a growing interest in metal-free approaches.

Metal-Free Catalysis Approaches

The development of metal-free catalytic systems for isoxazole synthesis is driven by the desire to avoid the costs, toxicity, and waste associated with metal catalysts. rsc.org Organocatalysis, which utilizes small organic molecules as catalysts, has proven to be a particularly effective strategy. ias.ac.in

For example, L-valine has been shown to be an efficient organocatalyst for the three-component cyclo-condensation reaction of alkylacetoacetates, hydroxylamine hydrochloride, and aldehydes to produce isoxazolone derivatives in high yields and with short reaction times. ias.ac.in Other metal-free approaches include the use of reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the 1,3-dipolar addition of nitrile oxides with alkynes. nih.gov Additionally, the use of oxidizing agents like Oxone in water provides an environmentally benign method for the synthesis of isoxazoles from aldoximes and alkenes. rsc.org

The following table lists some of the metal-free catalysts and reagents used in isoxazole synthesis:

| Catalyst/Reagent | Reaction Type | Reference |

| L-valine | Three-component cyclo-condensation | ias.ac.in |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1,3-dipolar cycloaddition | nih.gov |

| Oxone | Cycloaddition of aldoximes and alkenes | rsc.org |

| DABCO | Cascade reaction of ethyl nitroacetate (B1208598) and aromatic aldehydes | rsc.org |

Organocatalytic Systems

Extensive research into the synthesis of the specific chemical compound 3-(isoxazol-5-yl)benzoic acid has revealed a notable scarcity of documented organocatalytic methodologies directly yielding this molecule. The scientific literature available up to the current date does not describe a direct, one-pot, or multi-step synthesis of 3-(isoxazol-5-yl)benzoic acid where an organocatalyst is explicitly employed to construct the isoxazole ring with a benzoic acid substituent at the 3-position.

However, the field of organocatalysis has been extensively applied to the synthesis of structurally related isoxazole derivatives, particularly isoxazol-5(4H)-ones and other substituted isoxazoles. These well-established methodologies provide insight into the potential for organocatalytic strategies in the broader synthesis of isoxazole-containing compounds. The primary approach involves multicomponent reactions, which offer an efficient and atom-economical route to complex molecular architectures from simple precursors.

A prevalent organocatalytic route for the synthesis of isoxazole derivatives is the three-component condensation of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride. clockss.orgresearchgate.netias.ac.in A variety of organocatalysts have been shown to effectively promote this transformation, leading to the formation of 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net While not directly producing 3-(isoxazol-5-yl)benzoic acid, these systems demonstrate the utility of organocatalysts in the key C-C and C-N bond-forming events required for the construction of the isoxazole core.

A plausible, though currently undocumented, organocatalytic approach to 3-(isoxazol-5-yl)benzoic acid could theoretically involve a multi-step sequence. This might begin with the synthesis of a suitable precursor, such as a derivative of 3-formylbenzoic acid or a ketoester of benzoic acid. An organocatalytic step could then be envisioned for the cyclization to form the isoxazole ring. For instance, an organocatalyst could be employed to facilitate the reaction of a 3-carboxy-substituted β-dicarbonyl compound with hydroxylamine.

Another hypothetical strategy could involve the organocatalytic C-H functionalization of a pre-formed isoxazole ring to introduce a carboxylic acid group or a precursor at the 3-position. While organocatalytic C-H functionalization is a rapidly developing field, its specific application to the synthesis of 3-(isoxazol-5-yl)benzoic acid has not been reported. nih.gov

The following table summarizes common organocatalysts used in the synthesis of related isoxazole derivatives, which could serve as a starting point for the development of a synthetic route to 3-(isoxazol-5-yl)benzoic acid.

| Organocatalyst | Substrates | Product Type | Reference |

| 2-Aminopyridine | Aryl/heteroaryl aldehydes, β-ketoesters, hydroxylamine hydrochloride | Isoxazol-5(4H)-ones | clockss.org |

| L-Valine | Alkylacetoacetates, hydroxylamine hydrochloride, aldehydes | Isoxazolone derivatives | ias.ac.in |

| Piperazine | Aryl/heteroaryl aldehydes, active methylene (B1212753) compounds, hydroxylamine hydrochloride | 3,4-Disubstituted isoxazol-5(4H)-ones | researchgate.net |

| Potassium Phthalimide (PPI) | β-Oxoesters, hydroxylamine hydrochloride, aromatic aldehydes | 3,4-Disubstituted isoxazol-5(4H)-ones | researchgate.net |

| Salicylic Acid | Aryl/heteroaryl aldehydes, β-ketoesters, hydroxylamine hydrochloride | 3-Substituted-4-arylmethylideneisoxazol-5(4H)-ones | preprints.org |

| Amine-functionalized cellulose | Aryl/heteroaryl aldehydes, ethyl acetoacetate/ethyl 4-chloroacetoacetate/ethyl 3-oxohexanoate, hydroxylamine hydrochloride | 3,4-Disubstituted isoxazol-5(4H)-ones | preprints.org |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. Methodologies such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are frequently used with various basis sets (e.g., 6-311++G(d,p)) to model molecular properties. Such studies on related benzoic acid and isoxazole (B147169) derivatives have established a reliable framework for theoretical analysis.

The optimization of the molecular geometry of 3-(Isoxazol-5-yl)benzoic acid is the first step in computational analysis, seeking the lowest energy conformation of the molecule. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters (Illustrative) (Note: Specific calculated values for this exact molecule are not available in the cited literature. This table illustrates the type of data obtained from such a study.)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C(ring)-C(ring) | ~1.39 Å |

| Bond Length | C(ring)-C(isoxazole) | ~1.48 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O(H) | ~1.36 Å |

| Bond Angle | C-C-C (in benzene) | ~120° |

| Dihedral Angle | (Plane 1)-(Plane 2) | Variable |

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and polarizable. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov The map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For 3-(Isoxazol-5-yl)benzoic acid, negative potentials are expected around the oxygen atoms of the carboxylic acid and the nitrogen and oxygen atoms of the isoxazole ring, while positive potentials are located around the acidic hydrogen of the carboxyl group. niscpr.res.in

Table 2: Frontier Molecular Orbital Energies and Related Parameters (Illustrative)

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - |

| Energy Gap | ΔE = ELUMO - EHOMO | - |

Theoretical vibrational analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra. The calculation yields harmonic frequencies corresponding to the normal modes of vibration. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental spectra. ijtsrd.com This analysis helps in the assignment of specific spectral bands to the vibrational motions of functional groups, such as the O-H stretch of the carboxylic acid, the C=O stretch, and various stretching and bending modes of the aromatic and isoxazole rings. researchgate.netmdpi.com

Molecules with significant delocalized π-electron systems, such as 3-(Isoxazol-5-yl)benzoic acid, are candidates for nonlinear optical (NLO) materials. Computational methods can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). These parameters quantify the molecule's response to an applied electric field. A large hyperpolarizability value indicates a strong NLO response, which is desirable for applications in optoelectronics and photonics. researchgate.netejosat.com.tr The presence of electron-donating and electron-accepting groups connected by a π-conjugated system typically enhances these properties.

Global chemical reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). Hardness (η) is a measure of resistance to charge transfer, with a larger HOMO-LUMO gap corresponding to greater hardness and lower reactivity. nih.gov The global electrophilicity index (ω) measures the energy stabilization when the system acquires additional electronic charge from the environment. These descriptors are valuable for comparing the reactivity of different molecules and understanding their chemical behavior. researchgate.net

Table 3: Global Chemical Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Value |

|---|---|---|

| Ionization Potential | I ≈ -EHOMO | - |

| Electron Affinity | A ≈ -ELUMO | - |

| Electronegativity | χ = (I+A)/2 | - |

| Global Hardness | η = (I-A)/2 | - |

| Global Softness | S = 1/(2η) | - |

| Electrophilicity Index | ω = μ2/(2η) | - |

Mulliken atomic charge analysis distributes the total molecular charge among the individual atoms, offering a quantitative view of the charge distribution. actascientific.com This helps identify which atoms are electron-rich (negative charge) or electron-poor (positive charge), providing further insight into the molecule's reactivity and intermolecular interactions. For 3-(Isoxazol-5-yl)benzoic acid, the oxygen and nitrogen atoms are expected to carry significant negative charges, while the acidic hydrogen and adjacent carbons would be more positive.

Frontier Molecular Orbital Theory Applied to Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict the outcomes of chemical reactions. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. niscpr.res.in A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. niscpr.res.in Conversely, a small energy gap suggests the molecule is more reactive.

For derivatives of benzoic acid, Density Functional Theory (DFT) calculations are commonly employed to determine these FMO properties. While specific values for 3-(Isoxazol-5-yl)benzoic acid are not publicly available, analysis of similar benzoic acid derivatives provides insight into the expected values. niscpr.res.in The distribution of HOMO and LUMO across the molecule also reveals probable sites for electrophilic and nucleophilic attack. For instance, negative potential sites, often located around heteroatoms like nitrogen and oxygen, are identified as likely targets for electrophiles. niscpr.res.in

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.303 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -2.243 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 4.06 | Indicates high kinetic stability and relatively low reactivity. |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of molecular behavior, from conformational changes of a single molecule to its dynamic interactions with a biological target.

The biological function of a molecule is intrinsically linked to its three-dimensional shape or conformation. Molecules that are not rigid can adopt multiple conformations, and exploring this "conformational space" is essential for understanding their properties. Computational analysis, often preceding or complementing MD simulations, can scan rotational bonds to identify energetically favorable conformers.

For example, studies on 3-(azidomethyl)benzoic acid, a structurally related compound, have revealed the existence of conformational polymorphs—different crystal structures arising from different molecular conformers. nih.govresearchgate.net Computational evaluations of this molecule showed an appreciable energy barrier between different arrangements, confirming that the observed conformations were distinct local minima on the potential energy surface. nih.gov A similar approach applied to 3-(Isoxazol-5-yl)benzoic acid would involve rotating the bonds connecting the isoxazole and benzoic acid rings to map the energy landscape and identify the most stable, low-energy conformations that the molecule is likely to adopt.

MD simulations are invaluable for examining the stability and dynamics of a ligand bound to a protein's active site. nih.gov After an initial binding pose is predicted by molecular docking, an MD simulation can reveal how the complex behaves in a more realistic, dynamic environment that includes solvent effects. ajchem-a.com

Key metrics analyzed during these simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable, low RMSD value suggests the complex has reached equilibrium and the ligand is stably bound. ajchem-a.com

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding. etflin.com

Hydrogen Bonds: The simulation tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are crucial for binding affinity and specificity. ajchem-a.com

These simulations can confirm the stability of a proposed binding mode, identify key interacting residues, and provide insights into the residence time of a ligand in the binding pocket, all of which are critical for structure-based drug design. nih.govnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR are methodologies used to understand how the chemical structure of a compound influences its biological activity. By systematically modifying a chemical structure and observing the corresponding changes in activity, researchers can build models that predict the activity of novel compounds.

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods provide a powerful framework for understanding SAR. Among the most widely used techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

These methods involve the following steps:

A set of molecules with known biological activities is aligned based on a common scaffold.

For each molecule, steric and electrostatic fields (in CoMFA) are calculated on a 3D grid surrounding the molecules. CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and acceptors. mdpi.com

Statistical methods are used to build a correlation between the variations in these fields and the variations in biological activity.

The results are often visualized as 3D contour maps, which indicate regions where specific properties are predicted to enhance or diminish activity. nih.gov For instance, a green contour in a CoMFA steric map might indicate that bulky substituents in that region are favorable for activity, while a red contour in an electrostatic map might suggest that electronegative groups are beneficial. These maps provide intuitive, visual guidance for designing more potent analogs of a lead compound like 3-(Isoxazol-5-yl)benzoic acid. mdpi.comnih.gov

Computational methods are central to the modern drug discovery process of optimizing a "hit" compound into a potent and efficient "lead." Potency refers to the concentration of a drug required to elicit a certain biological effect (e.g., IC₅₀), while ligand efficiency (LE) is a metric that relates potency to the size of the molecule (typically the number of heavy atoms). It helps identify compounds that have a favorable binding energy per atom, which can be a better indicator of a promising lead compound.

Structure-based drug design utilizes computational tools to guide this optimization. nih.gov By visualizing the binding pose of a compound like 3-(Isoxazol-5-yl)benzoic acid within a target's active site, chemists can identify opportunities for modifications. For example, if an unoccupied hydrophobic pocket is near the ligand, adding a suitable hydrophobic group to the ligand could form new favorable interactions, thereby increasing potency.

SAR studies on analogous compound series, such as 4-(thiazol-5-yl)benzoic acid derivatives developed as protein kinase CK2 inhibitors, demonstrate this principle. nih.gov The introduction of different substituents at specific positions on the benzoic acid ring led to significant changes in inhibitory activity, providing clear insights into how structural modifications can modulate potency. nih.gov

| Compound | Modification on Benzoic Acid Moiety | IC₅₀ against CK2α (μM) |

|---|---|---|

| Parent Compound | -H | 0.038 |

| Analog 1 | 3-(benzyloxy) | 0.014 |

| Analog 2 | 3-(2-chlorobenzyloxy) | 0.016 |

| Analog 3 | 3-(2-methoxybenzyloxy) | 0.014 |

Advanced Structural Characterization and Solid State Studies

Single Crystal X-ray Diffraction Analysis

No published studies detailing the single-crystal X-ray diffraction analysis of 3-(Isoxazol-5-yl)benzoic acid were found. Consequently, information regarding its crystal structure, molecular conformation, specific intermolecular interactions (such as hydrogen bonding and π-π stacking), and its crystallographic data is not available.

Advanced Spectroscopic Methods

Similarly, there is no available literature containing experimental data from UV-Vis or Raman spectroscopy for 3-(Isoxazol-5-yl)benzoic acid. As a result, a discussion of its electronic transitions and vibrational modes based on these advanced spectroscopic methods cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (beyond basic identification)

Advanced NMR techniques are pivotal in unambiguously determining the complex structure of molecules like 3-(Isoxazol-5-yl)benzoic acid. While basic ¹H and ¹³C NMR provide initial structural information, two-dimensional (2D) NMR experiments are essential for detailed elucidation.

Expected ¹H NMR Spectral Characteristics: The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons on the isoxazole (B147169) and benzene (B151609) rings. The isoxazole ring protons would likely appear as singlets or doublets in the aromatic region. The protons on the substituted benzoic acid moiety would present as a complex multiplet pattern, characteristic of a 1,3-disubstituted benzene ring. The acidic proton of the carboxylic group is expected to be a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Characteristics: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield position (typically >165 ppm). The carbons of the isoxazole and benzene rings would appear in the aromatic region (approx. 110-170 ppm).

Advanced 2D NMR Techniques: To confirm the connectivity and spatial relationships, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would reveal proton-proton coupling networks within the benzene ring.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection between the isoxazole ring and the benzoic acid moiety at the C3 position of the benzene ring.

Interactive Data Table: Predicted NMR Chemical Shifts Specific experimental data for 3-(Isoxazol-5-yl)benzoic acid is not available. The following table is a hypothetical representation based on related structures.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl H (-COOH) | 12.0 - 13.0 (broad s) | N/A |

| Carbonyl C (-COOH) | N/A | ~167 |

| Benzene Ring CH | 7.5 - 8.5 (m) | ~128 - 135 |

| Benzene Ring C (substituted) | N/A | ~130 - 140 |

| Isoxazole Ring CH | 6.5 - 8.5 (s, d) | ~100 - 155 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Modes

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of the chemical bonds.

For 3-(Isoxazol-5-yl)benzoic acid, the FTIR spectrum would be expected to show characteristic absorption bands for the carboxylic acid, the aromatic rings, and the isoxazole heterocycle.

Carboxylic Acid Group: A very broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch would appear around 1700 cm⁻¹.

Aromatic Rings: C-H stretching vibrations for the benzene and isoxazole rings would be observed just above 3000 cm⁻¹. C=C stretching vibrations within the rings would give rise to several peaks in the 1450-1600 cm⁻¹ region.

Isoxazole Ring: The C=N stretching vibration of the isoxazole ring is expected to produce a band in the 1500-1650 cm⁻¹ region. The C-O-N vibrations of the ring would also contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).

Interactive Data Table: Expected FTIR Absorption Bands Specific experimental data for 3-(Isoxazol-5-yl)benzoic acid is not available. The following table is a representation based on known functional group absorptions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1680 - 1720 | Strong, Sharp |

| Aromatic/Heterocycle | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic/Heterocycle | C=C & C=N Stretch | 1450 - 1650 | Medium to Weak |

Thermal Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of a material by measuring the change in mass as a function of temperature.

A TGA experiment on 3-(Isoxazol-5-yl)benzoic acid would reveal its decomposition temperature and whether the decomposition occurs in a single step or multiple steps. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Expected TGA Profile: For a crystalline organic solid like 3-(Isoxazol-5-yl)benzoic acid, the TGA curve would likely show thermal stability up to a certain temperature, followed by a significant mass loss corresponding to the decomposition of the molecule. The decomposition of benzoic acid is known to yield products like benzene and carbon dioxide. The isoxazole ring is also known to undergo thermal ring-opening and fragmentation. The specific decomposition pathway and resulting products for the combined molecule would require analysis of the evolved gases, for instance by coupling the TGA instrument to a mass spectrometer (TGA-MS). Without experimental data, the precise onset temperature of decomposition and the shape of the TGA curve can only be estimated.

Interactive Data Table: Hypothetical TGA Data Specific experimental data for 3-(Isoxazol-5-yl)benzoic acid is not available. The following table is for illustrative purposes.

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|

| 25 - 200 | ~0% | Stable, no significant mass loss |

Molecular Interactions and Biological Target Engagement Excluding Clinical Data

In Vitro Enzyme Inhibition Studies

Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, playing a key role in terminating nerve impulses. The inhibition of AChE is a primary therapeutic strategy for conditions such as Alzheimer's disease. While various benzoic acid derivatives and other heterocyclic compounds like benzoxazoles and oxazolones have been investigated for their AChE inhibitory potential, specific in vitro studies detailing the inhibitory activity and potency of 3-(Isoxazol-5-yl)benzoic acid against AChE are not extensively documented in the current body of research. Studies on related classes of compounds, such as certain benzoxazole (B165842) derivatives, have shown inhibitory concentrations (IC50) at low micromolar levels, indicating that the general structural motif can interact with the enzyme. Similarly, some (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones have demonstrated IC50 values ranging from 9 to 246 μM against human AChE. However, direct evidence and quantitative data for 3-(Isoxazol-5-yl)benzoic acid are needed to establish its specific role as an AChE inhibitor.

Sortase A (SrtA) is a transpeptidase found in Gram-positive bacteria, including Staphylococcus aureus, that anchors surface proteins to the cell wall, playing a crucial role in bacterial virulence and infection. As a result, SrtA has emerged as a promising target for the development of novel anti-infective agents that can disarm bacteria without necessarily killing them, potentially reducing the development of drug resistance. Research has identified various small molecules that can inhibit SrtA activity. For instance, a hybrid virtual screening approach identified 2-(2-amino-3-chloro-benzoylamino)-benzoic acid as an inhibitor of S. aureus SrtA with an IC50 value of 59.7 µM and a dissociation constant (KD) of 189 µM. While the isoxazole (B147169) scaffold is present in many biologically active compounds, specific studies detailing the binding interactions and inhibitory potency of 3-(Isoxazol-5-yl)benzoic acid against Sortase A have not been specifically reported.

The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine that acts as a key regulator of bile acid, lipid, and glucose metabolism. Activation of FXR is a therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC). Isoxazole-containing compounds have been investigated as potential FXR agonists. The general mechanism of FXR agonists involves binding to the receptor, which then modulates the transcription of target genes controlling metabolic pathways. This leads to suppressed bile acid synthesis, reduced inflammation, and improved lipid and glucose profiles. While the isoxazole moiety is a component of known FXR agonists, detailed studies on the specific binding interactions and agonistic potency of 3-(Isoxazol-5-yl)benzoic acid at the Farnesoid X Receptor are not specified in the available research.

The Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) is a nuclear receptor that is essential for the differentiation of T helper 17 (Th17) cells, which are key drivers of many autoimmune diseases. Inhibition of RORγt is therefore a promising therapeutic strategy for these conditions. Trisubstituted isoxazoles have been identified as a novel class of allosteric RORγt inverse agonists. These ligands bind to an allosteric site within the receptor's ligand-binding domain, which offers advantages over traditional orthosteric modulators.

An initial lead compound from this class, identified as FM26, demonstrated submicromolar inhibition in a coactivator recruitment assay. Subsequent structure-activity relationship (SAR) studies on this isoxazole scaffold led to the development of compounds with significantly increased potency, reaching low nanomolar levels in biochemical assays. This research confirmed the allosteric mode of action for the isoxazole chemotype through biochemical experiments and co-crystallization with the RORγt ligand-binding domain. Although 3-(Isoxazol-5-yl)benzoic acid belongs to this class of compounds, specific binding affinity and potency data for this exact molecule are part of the broader SAR studies for this chemical series.

| Compound Class | Target | Assay | Potency | Source |

| Trisubstituted Isoxazoles | RORγt | Coactivator Recruitment | Submicromolar to low nM |

Receptor Binding and Activation Studies

The interaction of 3-(Isoxazol-5-yl)benzoic acid with various biological targets is primarily understood through in vitro studies on related compounds. As detailed in the sections above, the trisubstituted isoxazole scaffold, to which this compound belongs, has been identified as a potent allosteric ligand for the nuclear receptor RORγt, functioning as an inverse agonist. This interaction is the most specifically characterized for this chemical class. Furthermore, the broader classes of isoxazole and benzoic acid derivatives have been investigated for interactions with other receptors and enzymes, including the Farnesoid X Receptor (FXR) and acetylcholinesterase (AChE), although specific binding and activation data for 3-(Isoxazol-5-yl)benzoic acid itself remain to be fully elucidated.

Mechanisms of Biological Action at the Molecular Level

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides valuable insights into the binding mode and can help to rationalize the observed biological activity. Although specific docking studies for 3-(isoxazol-5-yl)benzoic acid are not widely reported, research on related isoxazole and benzoic acid derivatives offers a glimpse into their potential interactions with various biological targets.

For instance, molecular docking studies have been conducted on benzofuran-isoxazole hybrids, which have shown promising antimicrobial activity. These studies have suggested that such compounds can exhibit good theoretical affinity for the main protease of COVID-19, with docking scores ranging from –9.37 to –11.63 kcal/mol nih.gov.

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. Molecular docking simulations can help to identify the key amino acid residues in the binding pocket that interact with the ligand and the nature of these interactions.

Common interaction types observed for isoxazole and benzoic acid derivatives in docking studies include:

Hydrogen Bonds: The carboxylic acid group of the benzoic acid moiety is a potent hydrogen bond donor and acceptor. The nitrogen and oxygen atoms of the isoxazole ring can also participate in hydrogen bonding.

Hydrophobic Interactions: The phenyl and isoxazole rings provide hydrophobic surfaces that can engage in van der Waals interactions with nonpolar residues in the binding site.

Salt Bridges: At physiological pH, the carboxylic acid group is typically deprotonated, forming a carboxylate anion. This can form strong electrostatic interactions (salt bridges) with positively charged residues such as arginine and lysine.

Pharmacophore mapping is a computational method used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can be used to guide the design of new, more potent, and selective compounds.

A pharmacophore model developed for a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as COX-2 inhibitors identified two aromatic rings and one hydrogen bond acceptor as key features nih.gov. This suggests that for related heterocyclic carboxylic acids, the spatial arrangement of aromatic and hydrogen-bonding elements is critical for inhibitory activity. Another pharmacophore model for retinoidal retinoic acid metabolism blocking agents (RAMBAs) highlighted the importance of five hydrophobic groups, one hydrogen bond acceptor, and one ring aromatic group nih.gov. While these models are not specific to 3-(isoxazol-5-yl)benzoic acid, they underscore the general structural features that are often important for the biological activity of aromatic and heterocyclic carboxylic acids.

Biological Activity Beyond Enzyme/Receptor Interaction

Beyond direct interactions with enzymes and receptors, compounds can exert biological effects through other mechanisms. For derivatives of 3-(isoxazol-5-yl)benzoic acid, antimicrobial and anti-inflammatory activities have been reported for structurally related compounds.

The isoxazole ring is a component of several clinically used antimicrobial agents researchgate.net. A number of synthetic isoxazole derivatives have demonstrated activity against various bacterial and fungal strains researchgate.netnih.govmdpi.com. The precise mechanisms for these antimicrobial effects can vary and may not always involve a specific enzyme or receptor target. For example, some compounds may disrupt microbial cell membranes or interfere with other essential cellular processes.

The anti-inflammatory activity of isoxazole derivatives has also been documented. A series of 5-(p-substitutedstyryl)-isoxazole-3-carboxylic acids were synthesized and showed significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats ekb.eg. Similarly, 3-(1-methoxy napthalen-2-yl)-5-phenylisoxazole has been evaluated for its anti-inflammatory potential iosrjournals.org. These anti-inflammatory effects could be mediated by the inhibition of pro-inflammatory enzymes or by modulating inflammatory signaling pathways.

In Vitro Antioxidant Activity and Proposed Mechanisms (HAT, SETPT, SPLET)

There is no specific experimental data available in the reviewed literature detailing the in vitro antioxidant activity of 3-(Isoxazol-5-yl)benzoic acid or its mechanism of action via Hydrogen Atom Transfer (HAT), Sequential Electron Transfer Proton Transfer (SETPT), or Sequential Proton Loss Electron Transfer (SPLET).

Studies on various isoxazole and benzoic acid derivatives, however, have demonstrated antioxidant potential. For instance, certain isoxazole derivatives have shown notable free radical scavenging effects in various assays nih.govresearchgate.netnih.gov. The antioxidant capacity of benzoic acid derivatives is often attributed to the presence and position of hydroxyl groups on the benzene (B151609) ring, which can donate a hydrogen atom or an electron to neutralize free radicals. The specific contribution of the isoxazol-5-yl moiety at the 3-position of the benzoic acid ring to its antioxidant potential has not been empirically determined.

In Vitro Antimicrobial and Antibacterial Efficacy

Specific data, such as Minimum Inhibitory Concentration (MIC) values, for the in vitro antimicrobial and antibacterial efficacy of 3-(Isoxazol-5-yl)benzoic acid against various microbial strains are not available in the current scientific literature.

However, the broader families of isoxazole and benzoic acid compounds are well-known for their antimicrobial properties. Isoxazole-containing compounds have been synthesized and evaluated as potent antibacterial and antifungal agents researchgate.netmdpi.comnih.govresearchgate.net. Similarly, benzoic acid and its derivatives are utilized as antimicrobial preservatives in food and pharmaceutical industries researchgate.net. The specific spectrum of activity and potency of 3-(Isoxazol-5-yl)benzoic acid remains to be elucidated through dedicated antimicrobial screening.

Modulation of Apoptosis and Cell Cycle Arrest in Cell Lines

There is a lack of direct evidence from in vitro studies demonstrating that 3-(Isoxazol-5-yl)benzoic acid modulates apoptosis or induces cell cycle arrest in any specific cell lines.

Research on structurally related compounds offers some insights. For example, a derivative, 2-(isoxazol-5-yl)phenyl-3,4-dihydroxybenzoate, has been shown to induce apoptosis in SW480 colorectal cancer cells by inhibiting the Wnt/β-catenin pathway nih.gov. Other benzoic acid derivatives have also been reported to induce apoptosis and cause cell cycle arrest in various cancer cell lines, such as pancreatic and breast cancer cells nih.govnih.govnih.gov. These findings suggest that the isoxazole and benzoic acid scaffolds can be part of molecules with anticancer properties, but specific studies on 3-(Isoxazol-5-yl)benzoic acid are required to confirm its activity in this regard.

Structure-Activity Relationship (SAR) Development from Molecular Interactions

Due to the absence of specific biological activity data for 3-(Isoxazol-5-yl)benzoic acid, a detailed structure-activity relationship (SAR) analysis originating from this compound cannot be constructed.

In general, SAR studies on isoxazole and benzoic acid derivatives highlight several key features for biological activity. For isoxazoles, the nature and position of substituents on the isoxazole ring and any attached phenyl rings can significantly influence their antimicrobial and anticancer effects. For benzoic acid derivatives, the type, number, and position of substituents on the benzene ring are crucial for their antioxidant and antimicrobial activities icm.edu.plnih.govresearchgate.net. For instance, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, thereby affecting its interaction with biological targets. A systematic study involving the synthesis and biological evaluation of a series of analogs of 3-(Isoxazol-5-yl)benzoic acid would be necessary to establish a clear SAR.

Applications in Advanced Materials Science

Ligand Design for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, including their pore size, shape, and functionality, can be systematically tailored by modifying the organic linker. The bifunctional nature of 3-(Isoxazol-5-yl)benzoic acid, featuring a carboxylic acid group for metal coordination and a nitrogen-containing isoxazole (B147169) ring, makes it a promising candidate for the synthesis of novel MOFs.

Coordination Chemistry and Self-Assembly Processes

The carboxylate group of 3-(Isoxazol-5-yl)benzoic acid can readily coordinate to a variety of metal centers, a fundamental interaction in the self-assembly of MOFs. rsc.org The isoxazole ring, with its nitrogen and oxygen atoms, can also participate in coordination or act as a site for secondary interactions, such as hydrogen bonding, which can influence the final topology and stability of the framework. nih.gov The self-assembly process, typically conducted under solvothermal conditions, would involve the dissolution of a metal salt and the 3-(Isoxazol-5-yl)benzoic acid ligand in a suitable solvent, followed by heating to promote crystallization of the MOF. nih.gov The specific coordination modes of the ligand and the geometry of the metal clusters would dictate the dimensionality and network structure of the resulting framework.

Porosity and Gas Sorption Properties (e.g., CO2 selectivity)

The inherent porosity of MOFs makes them excellent candidates for gas storage and separation applications. By incorporating ligands like 3-(Isoxazol-5-yl)benzoic acid, it is possible to create MOFs with tailored pore environments. The size and shape of the pores can be controlled by the length and rigidity of the ligand. Furthermore, the isoxazole functionality could introduce specific binding sites for gas molecules. For instance, the nitrogen and oxygen atoms of the isoxazole ring, along with the aromatic system, could enhance the affinity of the MOF for carbon dioxide (CO2) through dipole-quadrupole and π-π interactions, leading to high CO2 selectivity over other gases like nitrogen (N2). mdpi.com Research on other nitrogen-containing heterocyclic ligands in MOFs has demonstrated their effectiveness in improving CO2 capture performance.

Fluorescent Properties of MOFs for Sensing Applications

Many MOFs exhibit fluorescence, which can originate from the organic ligand, the metal cluster, or guest molecules encapsulated within the pores. This property makes them highly attractive for applications in chemical sensing. chemistryviews.orgmdpi.com The isoxazole and benzoic acid components of the ligand are both capable of luminescence. Upon incorporation into a MOF structure, the ligand's fluorescence may be modulated by interactions with the metal centers or by the presence of specific analytes. rsc.org For example, the fluorescence of a MOF constructed from 3-(Isoxazol-5-yl)benzoic acid could be quenched or enhanced in the presence of certain metal ions, anions, or small organic molecules, providing a basis for a selective and sensitive chemical sensor. chemistryviews.orgrsc.org

Role as Photosensitizers in Dye-Sensitized Solar Cells (DSSC)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a photosensitive dye to absorb light and generate electrons. The benzoic acid group is a common anchoring group used to attach dye molecules to the surface of a semiconductor electrode, typically titanium dioxide (TiO2). The isoxazole ring, as part of a larger conjugated system within a dye molecule, could contribute to the light-harvesting properties of the photosensitizer. researchgate.net While specific studies on 3-(Isoxazol-5-yl)benzoic acid as a primary photosensitizer are not prominent, its structure suggests it could serve as a valuable building block or a component of a more complex dye molecule. The efficiency of a DSSC is highly dependent on the electronic properties of the dye, including its absorption spectrum and the energy levels of its molecular orbitals. The isoxazole moiety can be chemically modified to tune these properties for optimal performance.

Development as Research Reagents in Biochemical Assays

In the realm of biochemistry, molecules with specific recognition and signaling capabilities are invaluable as research reagents. The isoxazole ring is a well-known pharmacophore found in many biologically active compounds. researchgate.netnih.gov Derivatives of 3-(Isoxazol-5-yl)benzoic acid could be synthesized to act as inhibitors or probes for specific enzymes or receptors. For example, by attaching a fluorescent tag or a reactive group, this compound could be used to label and visualize biological targets. The benzoic acid functionality provides a convenient handle for further chemical modification and conjugation to other molecules. While direct applications of 3-(Isoxazol-5-yl)benzoic acid in biochemical assays are not extensively reported, the broader class of isoxazole-containing compounds has shown significant promise in drug discovery and as chemical biology tools. researchgate.net

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways and Green Chemistry Innovations

The development of efficient and environmentally benign synthetic methods for 3-(isoxazol-5-yl)benzoic acid and its derivatives is a key area of future research. Traditional synthetic approaches often involve multi-step procedures with harsh reaction conditions and the use of hazardous solvents. indexcopernicus.com Future endeavors will likely focus on the principles of green chemistry to minimize the environmental impact of synthesis.

One promising direction is the development of one-pot, multi-component reactions. mdpi.com These reactions, where multiple starting materials react in a single vessel to form the desired product, offer advantages in terms of reduced waste generation, energy consumption, and purification steps. For instance, a three-component reaction involving a substituted benzaldehyde, hydroxylamine (B1172632), and a suitable three-carbon building block could provide a direct route to the 3-(isoxazol-5-yl)benzoic acid core.

The use of sustainable and non-toxic catalysts and solvents is another critical aspect of green chemistry. Researchers are exploring the use of water as a solvent for isoxazole (B147169) synthesis, which is a significant improvement over volatile organic compounds. nih.gov Additionally, the use of heterogeneous catalysts, such as amine-functionalized cellulose, offers the potential for easy separation and recyclability, further enhancing the sustainability of the process. mdpi.com Ultrasound-assisted synthesis is another green technique that can accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of isoxazole derivatives. indexcopernicus.com

| Green Chemistry Approach | Description | Potential Advantages |

| One-Pot, Multi-Component Reactions | Combining multiple reaction steps into a single synthetic operation. | Reduced waste, lower energy consumption, simplified purification. |

| Aqueous Media | Utilizing water as the reaction solvent. | Environmentally benign, non-toxic, readily available. |

| Heterogeneous Catalysis | Employing solid-phase catalysts that are easily separated from the reaction mixture. | Catalyst recyclability, simplified product purification. |

| Ultrasound-Assisted Synthesis | Using ultrasonic irradiation to promote chemical reactions. | Faster reaction times, increased yields, reduced energy input. |

Advanced Computational Design and Prediction of Molecular Properties

Computational chemistry offers powerful tools for the rational design of novel 3-(isoxazol-5-yl)benzoic acid derivatives with desired properties. researchgate.net Density Functional Theory (DFT) is a computational method that can be used to predict a variety of molecular properties, including the electronic structure and reactivity of isoxazole derivatives. researchgate.net By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can estimate the energy gap, which is an important parameter for understanding the compound's stability and potential applications in materials science. researchgate.net

Molecular docking is another computational technique that can predict the binding affinity and interaction of a molecule with a biological target, such as a protein or enzyme. nih.gov This approach is invaluable in drug discovery for identifying potential molecular targets and for designing analogs with improved potency and selectivity. espublisher.com For instance, molecular docking studies have been used to investigate the binding of benzoic acid derivatives to the active site of the SARS-CoV-2 main protease, providing insights into their potential antiviral activity.

| Computational Method | Application in 3-(Isoxazol-5-yl)benzoic acid Research | Key Predicted Properties |

| Density Functional Theory (DFT) | Prediction of electronic and structural properties. | HOMO-LUMO energy gap, molecular geometry, reactivity descriptors. researchgate.net |

| Molecular Docking | Simulation of ligand-protein interactions. | Binding affinity, binding mode, identification of key interacting residues. nih.gov |

Diversification of Chemical Space through Analog Synthesis

The synthesis of a diverse library of analogs based on the 3-(isoxazol-5-yl)benzoic acid scaffold is crucial for exploring its full potential in various applications. By systematically modifying the substituents on both the isoxazole and benzoic acid rings, researchers can fine-tune the compound's physicochemical properties, such as solubility, lipophilicity, and electronic character. ijpca.org

One of the primary methods for generating isoxazole derivatives is through 1,3-dipolar cycloaddition reactions. nih.gov This powerful transformation allows for the facile construction of the isoxazole ring from a nitrile oxide and an alkyne. By varying the nature of the starting materials, a wide range of substituted isoxazoles can be prepared. For example, the reaction of a substituted benzonitrile (B105546) oxide with an appropriately functionalized alkyne can provide access to a variety of 3-aryl-isoxazole derivatives.

Further diversification can be achieved by modifying the carboxylic acid group of the benzoic acid moiety. Standard organic transformations, such as esterification and amidation, can be employed to convert the carboxylic acid into a range of functional groups, each with its own unique properties. This approach not only expands the chemical space but also allows for the introduction of specific functionalities for targeted applications, such as attaching the molecule to a polymer backbone or a biological targeting moiety. biolmolchem.com

Uncovering Additional Molecular Targets and Mechanistic Insights

The isoxazole nucleus is a well-established pharmacophore found in a number of approved drugs, and its derivatives have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. espublisher.comrsc.orgmdpi.com A key challenge and opportunity for future research is to identify the specific molecular targets responsible for these activities and to elucidate the underlying mechanisms of action.

For example, certain isoxazole derivatives have been identified as inhibitors of enzymes such as topoisomerase and carbonic anhydrase. nih.govnih.gov Future studies could employ techniques such as affinity chromatography, proteomics, and genetic screening to identify novel protein targets for 3-(isoxazol-5-yl)benzoic acid and its analogs. Once a target is identified, further biochemical and cellular assays can be used to validate the interaction and to understand how the compound modulates the target's function.

Understanding the structure-activity relationship (SAR) is also critical for the rational design of more potent and selective compounds. rsc.org By systematically synthesizing and testing a series of analogs, researchers can identify the key structural features that are essential for biological activity. This information can then be used to guide the design of next-generation compounds with improved therapeutic profiles.

Integration into New Material Systems

The unique structural and electronic properties of the isoxazole ring make 3-(isoxazol-5-yl)benzoic acid an attractive building block for the development of novel functional materials. rsc.org The aromatic nature of both the isoxazole and benzoic acid moieties suggests potential applications in areas such as organic electronics and polymer science.

One area of exploration is the incorporation of isoxazole units into polymer backbones. researchgate.net For instance, polymers with pendant isoxazole rings have been prepared and their properties investigated. researchgate.net The benzoic acid functionality of 3-(isoxazol-5-yl)benzoic acid provides a convenient handle for polymerization reactions, allowing for its integration into polyesters, polyamides, and other polymer systems. The resulting materials could exhibit interesting thermal, mechanical, and electronic properties.

Another exciting avenue is the use of isoxazole derivatives in the design of liquid crystals. researchgate.net The rigid, rod-like structure of certain 3,5-disubstituted isoxazoles makes them suitable candidates for forming liquid crystalline phases. By carefully designing the substituents on the aromatic rings, it may be possible to create novel liquid crystalline materials with tunable properties for applications in displays and sensors. Furthermore, the ability of some isoxazole-containing compounds to self-assemble into hydrogels opens up possibilities for their use in biomedical applications, such as drug delivery and tissue engineering. the-scientist.comlaskerfoundation.org

| Material System | Potential Application of 3-(Isoxazol-5-yl)benzoic acid | Desired Properties |

| Polymers | As a monomer for the synthesis of novel polymers. | Enhanced thermal stability, specific electronic properties. researchgate.net |

| Liquid Crystals | As a core mesogenic unit. | Tunable phase behavior, electro-optical activity. researchgate.net |

| Hydrogels | As a gelling agent for the formation of soft materials. | Biocompatibility, controlled release of encapsulated molecules. the-scientist.comlaskerfoundation.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(isoxazol-5-yl)benzoic acid with high purity?

- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition between a nitrile oxide (derived from hydroxylamine derivatives) and an alkyne-functionalized benzoic acid precursor. Key steps include:

- Generating nitrile oxide in situ using hypervalent iodine reagents (e.g., PhI(OAc)₂) under anhydrous conditions .

- Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts.

- Final hydrolysis of protecting groups (e.g., methyl esters) using aqueous NaOH/EtOH, followed by acidification to yield the free benzoic acid moiety.

Q. How can researchers confirm the structural integrity of 3-(isoxazol-5-yl)benzoic acid post-synthesis?

- Methodological Answer : Employ a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments (e.g., isoxazole protons at δ 8.2–8.5 ppm) and carboxylate resonance (δ ~170 ppm in ¹³C) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺ or [M-H]⁻) with <2 ppm error.

- X-ray Crystallography (if crystals are obtainable): Resolve bond lengths and angles, particularly the dihedral angle between the isoxazole and benzoic acid planes .

Q. What are the solubility and stability considerations for this compound in different solvents?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylate and heteroaromatic groups. Test solubility gradients using DMSO/H₂O mixtures for biological assays.

- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the isoxazole ring. Avoid prolonged exposure to strong acids/bases, which may cleave the heterocycle .

Advanced Research Questions

Q. How does the electronic nature of substituents on the isoxazole ring affect the reactivity of 3-(isoxazol-5-yl)benzoic acid in further derivatization?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents at the isoxazole 4-position increase electrophilicity, facilitating nucleophilic aromatic substitution (e.g., amination). Use Hammett σ constants to predict substituent effects on reaction rates .

- Electron-Donating Groups (EDGs) : Methyl or methoxy groups enhance stability but may reduce reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Optimize Pd-catalyst systems (e.g., Pd(PPh₃)₄ with Cs₂CO₃) to overcome steric hindrance .

Q. What computational methods are suitable for predicting the physicochemical properties or reaction pathways of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Software like Gaussian or ORCA can model transition states for cycloaddition or hydrolysis pathways .

- Molecular Dynamics (MD) Simulations : Assess solvation effects and conformational flexibility in aqueous or lipid bilayer environments (e.g., for drug-delivery applications).

Q. Are there known contradictions in the literature regarding the biological activity or synthetic yields of this compound?

- Methodological Answer :

- Yield Discrepancies : Some studies report <50% yields for direct cycloaddition routes , while others using pre-functionalized benzoic acid precursors achieve >75% . Reconcile differences by comparing solvent systems (e.g., THF vs. DCM) and catalyst loadings.

- Biological Activity : Conflicting reports on antimicrobial efficacy may arise from assay conditions (e.g., pH, bacterial strains). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.